molecular formula C15H10ClNO4S B063204 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid CAS No. 175278-51-0

3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid

Cat. No.: B063204
CAS No.: 175278-51-0
M. Wt: 335.8 g/mol
InChI Key: OINFIUBIQMIRLK-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nitrophenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

    Chlorination: The chlorophenyl group is introduced via chlorination using chlorine gas or other chlorinating agents.

    Coupling Reaction: The final step involves coupling the substituted phenyl rings with a prop-2-enoic acid backbone using a coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, sulfurization, and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder in acidic conditions.

    Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfanyl group may modulate enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Bromophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
  • 3-[2-(4-Methylphenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
  • 3-[2-(4-Fluorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid

Uniqueness

3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINFIUBIQMIRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384294
Record name 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-51-0
Record name 3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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